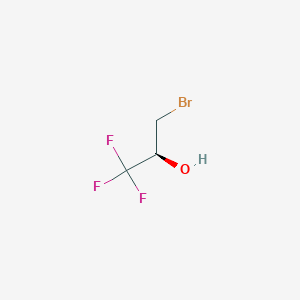
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol typically involves the bromination of 1,1,1-trifluoropropan-2-ol. This can be achieved through the reaction of 1,1,1-trifluoropropan-2-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted alcohols, ethers, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine and hydroxyl groups play a crucial role in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
®-3-Bromo-1,1,1-trifluoropropan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Bromo-1,1,1-trifluoropropane: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Chloro-1,1,1-trifluoropropan-2-ol: Similar structure with chlorine instead of bromine, leading to variations in reactivity and use.
Uniqueness: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C3H4BrF3O |
|---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
(2S)-3-bromo-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1 |
InChI Key |
VBHIIZIQRDVGDH-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(F)(F)F)O)Br |
Canonical SMILES |
C(C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
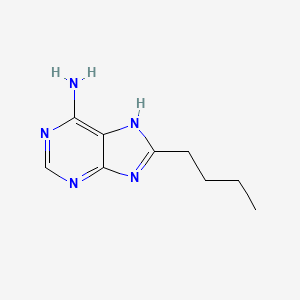

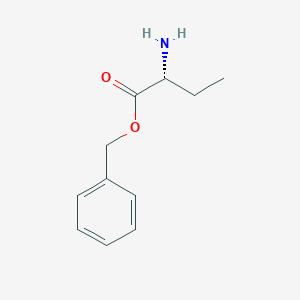
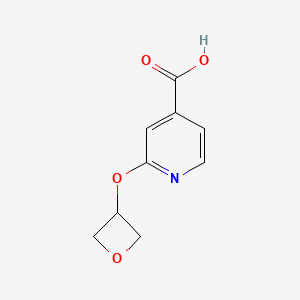

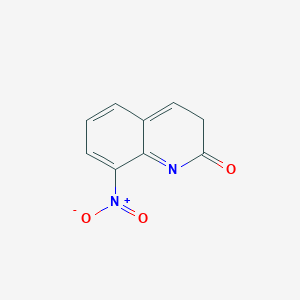
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
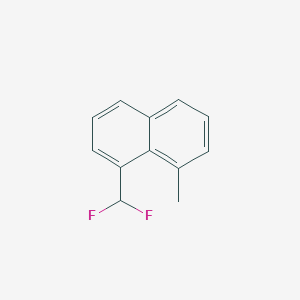
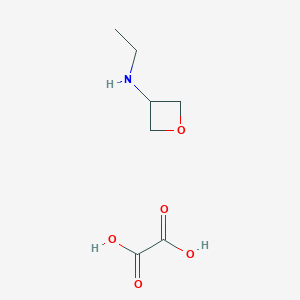
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
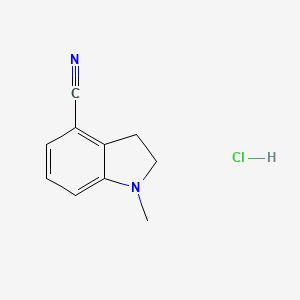
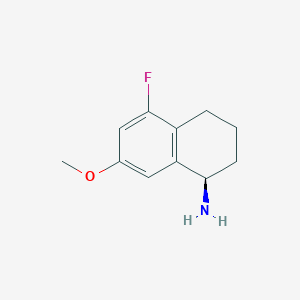
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
